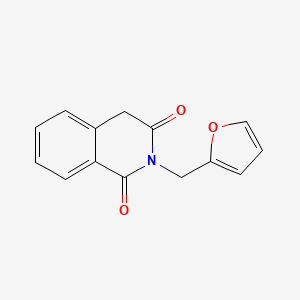
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a furan ring and an isoquinoline ring, making it a valuable tool for medicinal chemistry, organic synthesis, and other research areas. In
Aplicaciones Científicas De Investigación
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione has been extensively studied for its potential applications in various research areas. It has been shown to have significant anticancer activity, inhibiting the growth of various cancer cell lines. It also has potential as an antibacterial and antifungal agent, with studies showing its effectiveness against several bacterial and fungal strains. Additionally, it has been studied for its potential use in organic synthesis, as a chiral auxiliary and a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione involves its interaction with various cellular targets, including DNA, enzymes, and proteins. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the cell cycle. Additionally, it has been shown to inhibit bacterial and fungal growth by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. It has also been shown to have good solubility and stability, making it a valuable tool for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione in lab experiments include its high potency and selectivity, as well as its low toxicity and minimal side effects. However, its limitations include its limited availability and high cost, as well as the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione. These include further studies on its anticancer, antibacterial, and antifungal activities, as well as its potential use in other fields such as organic synthesis and drug development. Additionally, there is a need for more efficient and cost-effective synthesis methods, as well as further studies on its mechanism of action and biochemical and physiological effects. Overall, this compound is a promising compound with significant potential for various research areas.
Métodos De Síntesis
The synthesis of 2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione involves several steps, including the preparation of 2-aminobenzophenone, which is then reacted with furfural and acetic anhydride. The resulting product is then oxidized with potassium permanganate to yield this compound. This method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Propiedades
IUPAC Name |
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13-8-10-4-1-2-6-12(10)14(17)15(13)9-11-5-3-7-18-11/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBBNSSGSSOLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

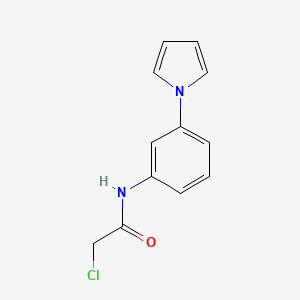
![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)
![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)

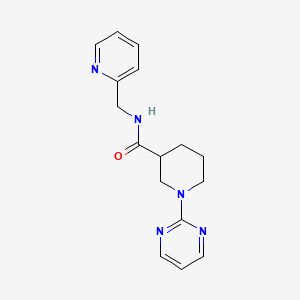
![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
![(3,4,5,6-tetrahydro-2H-azepin-7-ylamino) N-[butyl(methylsulfonyl)carbamoyl]carbamate](/img/structure/B7464157.png)
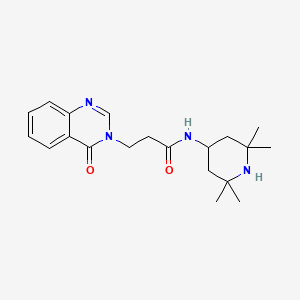
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2H-chromen-2-imine](/img/structure/B7464167.png)
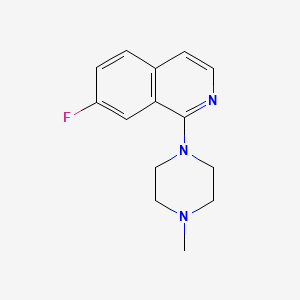
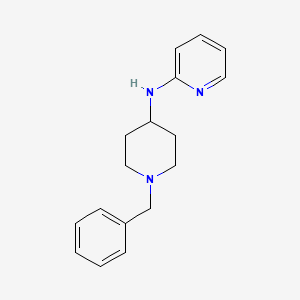
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)
![[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)